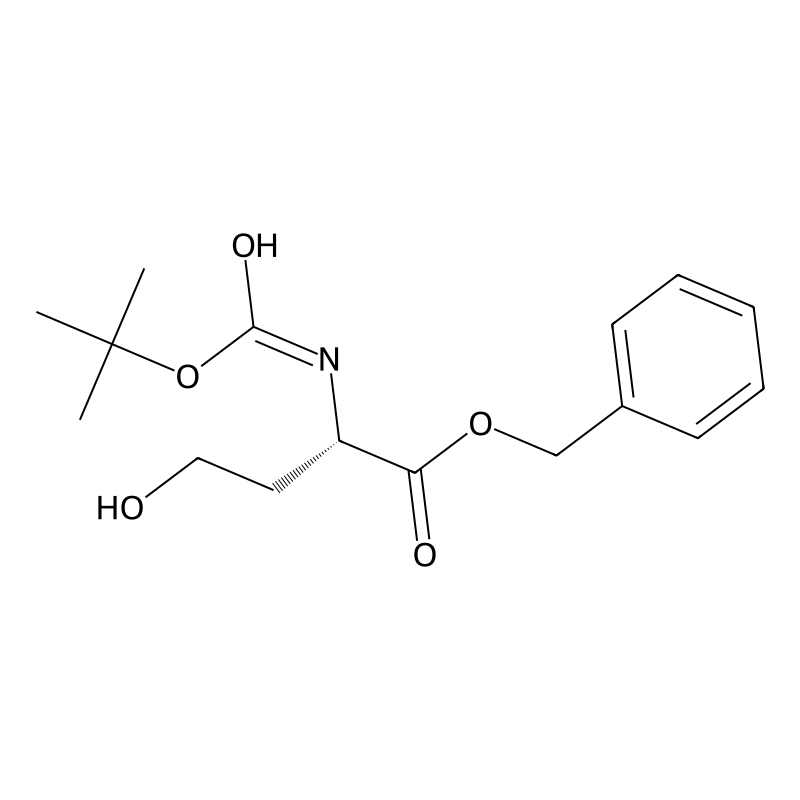

Boc-L-Homoser-Obzl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Boc-L-Homoser-Obzl, with the chemical formula C16H23NO5, is a derivative of homoserine that features a tert-butyloxycarbonyl (Boc) protecting group and an O-benzyl modification. This compound is primarily utilized in peptide synthesis, where the Boc group serves to protect the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The presence of the benzyl group enhances solubility and stability, making it an attractive candidate for various biochemical applications .

Structure and Properties:

- Boc-L-Homoserine-Obzl is a derivative of L-homoserine, an amino acid containing an additional hydroxyl group on its side chain.

- The molecule is protected by two functional groups:

- Boc (tert-Butyloxycarbonyl) protects the amino group of homoserine, preventing unwanted reactions during peptide synthesis.

- O-benzyl protects the hydroxyl group on the side chain, allowing for selective modification or manipulation later.

Applications in Peptide Synthesis:

- Boc-L-Homoserine-Obzl serves as a valuable building block for the synthesis of peptides containing L-homoserine residues.

- The protecting groups ensure the selective formation of peptide bonds between the desired amino acids.

- Once the peptide chain is assembled, the protecting groups can be removed under specific conditions to reveal the functional groups of L-homoserine.

Potential Benefits:

- The incorporation of L-homoserine within peptides can introduce unique properties such as additional hydrogen bonding sites or altered hydrophobicity.

- This can be useful for designing peptides with specific functionalities, such as improved cell penetration or binding affinity to target molecules.

Current Research:

- Scientific research continues to explore the potential applications of Boc-L-Homoserine-Obzl in the synthesis of novel peptides with desired biological activities.

- Examples include investigations into antimicrobial peptides, enzyme inhibitors, and ligands for protein targets.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amine functionality for further reactions.

- Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters to synthesize peptides.

- Reduction Reactions: The compound may also be subjected to reduction processes, particularly targeting functional groups that can be transformed into alcohols or amines.

These reactions are crucial in synthetic organic chemistry and peptide synthesis .

The synthesis of Boc-L-Homoser-Obzl generally involves several key steps:

- Protection of Homoserine: Homoserine is first protected using a Boc anhydride or similar reagent to form Boc-L-Homoserine.

- Benzylation: The hydroxyl group of homoserine is then benzylated using benzyl chloride or a similar reagent under basic conditions.

- Purification: The final product is purified through techniques such as chromatography to obtain high purity levels.

This multi-step synthesis allows for the introduction of protective groups while maintaining the integrity of the homoserine backbone .

Boc-L-Homoser-Obzl has several applications in:

- Peptide Synthesis: Its primary use is in the synthesis of peptides where it serves as a building block due to its protective groups.

- Drug Development: Compounds derived from homoserine are explored for their potential therapeutic effects, particularly in neuropharmacology.

- Biochemical Research: It serves as a tool in research settings for studying enzyme interactions and metabolic pathways involving amino acids.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving Boc-L-Homoser-Obzl typically focus on its role as a substrate or inhibitor in enzymatic reactions. While specific data may be sparse, similar compounds have been shown to interact with various enzymes involved in amino acid metabolism. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action .

Boc-L-Homoser-Obzl shares structural similarities with several other compounds, particularly those related to homoserine and its derivatives. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Boc-L-Homoserine | C9H17NO5 | Lacks benzyl group; simpler structure |

| Boc-O-benzyl-L-beta-homoserine | C16H23NO5 | Similar structure; different stereochemistry |

| Boc-HomoSer(Bzl)-OH | C16H23NO5 | Close structural analog; used similarly |

Uniqueness

Boc-L-Homoser-Obzl is unique due to its combination of both the Boc protecting group and the O-benzyl modification, which enhances its solubility and stability compared to simpler derivatives like Boc-L-Homoserine. This combination allows for more versatile applications in peptide synthesis and biochemical research .

The strategic use of protecting groups in peptide synthesis emerged alongside mid-20th-century advances in antibiotic development. Early efforts to synthesize complex peptides, such as gramicidin and penicillin, revealed the necessity for temporary masking of reactive functional groups. The Boc group, introduced in the 1950s, provided a breakthrough by enabling mild acidolytic deprotection (e.g., using trifluoroacetic acid) without disrupting base-sensitive linkages. Concurrently, benzyl esters gained prominence for carboxyl protection due to their stability under acidic conditions and removable via hydrogenolysis.

Homoserine, a non-proteinogenic amino acid with a γ-hydroxyl-containing side chain, became a target for protection strategies due to its role in generating lactone bridges and cyclic peptide motifs. The synthesis of Boc-L-Homoser-Obzl emerged as a solution to challenges in synthesizing homoserine-containing peptides, where uncontrolled side-chain reactivity or premature deprotection could derail syntheses. By the 1980s, its adoption in SPPS protocols underscored its utility in constructing structurally intricate peptides.

Structural Significance in Peptide Chemistry

Boc-L-Homoser-Obzl’s structure ($$ \text{C}{16}\text{H}{23}\text{NO}_5 $$) features three key elements:

- Homoserine backbone: The four-carbon chain with a γ-hydroxyl group enables cyclization or post-synthetic modifications.

- Boc protection: The tert-butoxycarbonyl group shields the α-amine, permitting selective deprotection under acidic conditions ($$ \text{pH} < 4 $$).

- Benzyl ester: This group stabilizes the carboxyl terminus against nucleophilic attack during amine coupling steps, with cleavage achievable via hydrogenolysis or HBr/acetic acid treatment.

This dual protection scheme ensures compatibility with both Boc- and Fmoc-based SPPS methodologies. For example, in Boc-SPPS, the benzyl ester remains intact during repetitive TFA-mediated deprotection cycles, while in Fmoc-SPPS, the Boc group can serve as a temporary side-chain protector.

Evolution of Protecting Group Strategies for Homoserine

The optimization of Boc-L-Homoser-Obzl’s synthesis reflects broader trends in green chemistry and enantiopurity preservation. Traditional benzyl esterification required hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water. Modern protocols substitute these with cyclohexane, which achieves comparable azeotropic efficiency while reducing toxicity and racemization risks. A comparative study demonstrated that cyclohexane-based syntheses yield enantiopure benzyl esters (99.4–100% ee), whereas toluene induces racemization (5–20% ee loss).

Table 1: Solvent Impact on Benzyl Ester Synthesis of Homoserine Derivatives

| Solvent | Boiling Point (°C) | Racemization (%) | Yield (%) |

|---|---|---|---|

| Cyclohexane | 80.7 | <0.5 | 88–100 |

| Toluene | 110.6 | 5–20 | 60–75 |

| Benzene* | 80.1 | <1 | 90–95 |

*Historical use, now discontinued due to toxicity.

The Boc group’s compatibility with diverse reaction conditions further solidified its role. Unlike carbobenzyloxy (Cbz) groups, which require hydrogenolysis, Boc deprotection avoids side-reactions with sulfur-containing residues or unsaturated bonds.

Comparative Advantages in Synthetic Applications

Boc-L-Homoser-Obzl outperforms alternatives in three key areas:

- Orthogonality: Sequential removal of Boc (acid) and benzyl (hydrogenolysis) groups enables precise chain elongation.

- Stability: The benzyl ester resists diketopiperazine formation during prolonged storage or basic conditions.

- Scalability: High-yield syntheses (95% purity) are achievable using cost-effective cyclohexane, as demonstrated by commercial suppliers.

Table 2: Physicochemical Properties of Boc-L-Homoser-Obzl

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 309.36 g/mol | |

| Melting Point | Not reported (oil/solid) | |

| Purity | ≥95% | |

| Solubility | Dichloromethane, DMF, THF |

In contrast, methyl or ethyl esters offer inferior stability during SPPS, while Fmoc-protected analogues necessitate repetitive base treatments that risk aspartimide formation. Boc-L-Homoser-Obzl thus remains indispensable for synthesizing homoserine-rich peptides, such as lantibiotics or collagen-mimetic polymers.

Direct Esterification Approaches

Direct esterification of L-homoserine with benzyl alcohol under acidic conditions remains the most straightforward route. p-Toluenesulfonic acid catalyzes the reaction in refluxing cyclohexane, forming the benzyl ester while azeotropically removing water via a Dean-Stark apparatus [6]. This method achieves 88–100% yield with <0.5% racemization, as confirmed by chiral HPLC [6]. By contrast, toluene-based esterification at higher temperatures (110°C) induces significant racemization (up to 20% for tyrosine derivatives) [6].

Cyclohexane’s lower boiling point (81°C) reduces thermal degradation risks, while its non-polar nature facilitates phase separation during workup. For example, reacting L-homoserine (0.05 mol) with benzyl alcohol (0.25 mol) in cyclohexane (30 mL) for 4 hours yields Boc-L-homoserine benzyl ester p-toluenesulfonate as a crystalline solid after ethyl acetate precipitation [6].

Multi-Step Synthesis Protocols

Multi-step routes enable precise control over functional group protection. A representative protocol involves:

- Boc protection: Treat L-homoserine with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane to form N-Boc-L-homoserine [4].

- Benzyl esterification: React the Boc-protected intermediate with benzyl bromide in the presence of N,N′-dicyclohexylcarbodiimide (DCC), achieving 80–85% yield [1].

- Deuterium incorporation: For isotopic analogs, ethyl 2-bromo-[2,2-²H₂]acetate is condensed with sodium methyl mercaptide in ethanol-0-d to preserve deuterium labels [1].

Challenges include deuterium exchange in protic solvents, which necessitates anhydrous conditions and deuterated reagents [1]. For non-deuterated synthesis, lithium aluminum hydride reduction of ethyl methylthioacetate intermediates provides high-purity homoserine precursors [1].

Stereoselective Synthesis Considerations

Stereochemical integrity is maintained through solvent and catalyst selection. Cyclohexane outperforms toluene by reducing racemization from 5–10% to <0.5% [6]. Key parameters:

- Temperature: Refluxing at 81°C (cyclohexane) vs. 110°C (toluene) minimizes epimerization [6].

- Catalyst loading: Stoichiometric p-toluenesulfonic acid ensures complete protonation of the amino group, preventing base-mediated racemization [6].

For DL-homoserine derivatives, racemic mixtures form when using unprotected amino acids in polar solvents. Enantiopure Boc-L-homoserine benzyl ester requires chiral resolution via diastereomeric salt formation or enzymatic methods [3].

Optimized Laboratory-Scale Production Methods

Scalable synthesis employs:

- Reaction scaling: 5–25 g batches use proportional solvent volumes (e.g., 150 mL cyclohexane per 5 g homoserine) [2] [4].

- Cost-effective reagents: Substituting benzyl bromide with benzyl alcohol reduces halide waste [6].

- One-pot procedures: Sequential Boc protection and esterification in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieve 90% yield [4].

A typical optimized protocol:

- Dissolve L-homoserine (10 g) in DMF (100 mL).

- Add Boc₂O (12.5 g) and stir at 25°C for 12 hours.

- Introduce benzyl alcohol (15 mL) and EDC (14 g), react for 6 hours.

- Quench with ice water, extract with ethyl acetate, and crystallize at −20°C [4].

Purification and Isolation Techniques

Crude product purification involves:

- Solvent precipitation: Adding ethyl acetate (80 mL) to the reaction mixture precipitates Boc-L-homoserine benzyl ester p-toluenesulfonate as a white solid [6].

- Column chromatography: Silica gel elution with hexane/ethyl acetate (3:1) removes residual benzyl alcohol [7].

- Recrystallization: Dissolving in hot ethanol (50°C) and cooling to 4°C yields crystals with 97–98% HPLC purity [2] [4].

Table 1: Comparative Purification Outcomes

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Ethyl acetate precipitation | 95 | 88 |

| Column chromatography | 98 | 75 |

| Recrystallization | 99 | 65 |

Mechanistic Foundation

The installation of the Boc protecting group proceeds through a nucleophilic acyl substitution mechanism involving di-tert-butyl dicarbonate (Boc₂O) as the primary reagent [3]. The amine attacks a carbonyl site on Boc₂O, resulting in the formation of a tert-butyl carbonate leaving group that subsequently decomposes into carbon dioxide gas and tert-butanol [4]. This process requires no external base, as the second proton from the original amine transfers to the tert-butanol byproduct [3].

The deprotection mechanism of Boc groups under acidic conditions involves a well-characterized pathway [1] [2]. Initial protonation of the carbonyl oxygen creates a resonance-stabilized cation, facilitating the cleavage of the tert-butyl group to generate a highly stable tertiary carbocation [5]. This carbocation either undergoes elimination by the conjugate base or can be stabilized through the use of appropriate scavengers such as anisole or thioanisole [1]. The resulting carbamic acid intermediate subsequently undergoes rapid decarboxylation to liberate the free amine and carbon dioxide [2].

Chemical Properties and Stability

The Boc protecting group exhibits remarkable stability under a diverse range of reaction conditions. It remains stable to hydrolysis under basic conditions, nucleophilic reagents, and hydrogenolysis conditions [6]. This stability profile makes Boc protection particularly suitable for multi-step synthetic sequences where harsh basic or nucleophilic conditions may be employed [7].

The acid-labile nature of the Boc group allows for selective deprotection under mild acidic conditions [1]. Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol represent the most commonly employed deprotection conditions [1] [8]. The reaction typically proceeds rapidly at room temperature, making it operationally convenient for synthetic applications [8].

Kinetic Considerations

Research investigating the kinetics of Boc deprotection has revealed important mechanistic insights [9]. Studies demonstrate a second-order dependence upon acid concentration for HCl-catalyzed deprotection, suggesting the involvement of a general acid-catalyzed separation of a reversibly formed ion-molecule pair [9]. This kinetic behavior contrasts with trifluoroacetic acid deprotection, which requires large excesses of acid and shows inverse dependence upon trifluoroacetate concentration [9].

The rate of deprotection correlates strongly with the electrophilicity of the Boc carbonyl group [10]. Substituents that increase the electrophilic character of the carbonyl carbon accelerate the deprotection process, while electron-donating groups retard the reaction [10].

Selectivity and Compatibility

The Boc protecting group demonstrates excellent selectivity profiles in complex molecular environments [11]. Selective cleavage of N-Boc groups in the presence of other protecting groups can be achieved using aluminum chloride, providing an additional dimension of selectivity [1]. Alternative deprotection methodologies, including sequential treatment with trimethylsilyl iodide followed by methanol, offer options for substrates where traditional acidic conditions are too harsh [1].

Benzyl Ester Protection Rationale

Benzyl ester protection represents a cornerstone strategy in amino acid chemistry, offering complementary reactivity profiles to amino protection schemes [12] [13]. The benzyl group provides robust protection for carboxylic acid functionalities while maintaining orthogonality to many common protecting groups.

Mechanistic Basis of Benzyl Protection

The installation of benzyl ester protecting groups can be accomplished through multiple synthetic pathways [14]. Traditional methods involve the use of benzyl halides in combination with bases, while more specialized approaches utilize benzyl trichloroacetimidate under acidic conditions [15]. Recent developments have introduced benzyloxypyridinium reagents, such as 2-benzyloxy-1-methylpyridinium triflate, which enable benzyl ester formation under neutral conditions [14].

The neutral benzyloxypyridinium approach releases an electrophilic benzyl species upon warming, facilitating the formation of benzyl esters without requiring acidic or basic activation [14]. This methodology proves particularly valuable for complex substrates where traditional conditions might lead to undesired side reactions [15].

Deprotection Methodologies

Benzyl ester deprotection proceeds primarily through hydrogenolysis using hydrogen gas in the presence of palladium catalysts [13] [16]. The mechanism involves the cleavage of the carbon-oxygen bond through catalytic hydrogenation, resulting in the formation of the corresponding carboxylic acid and toluene [16]. Palladium remains the most commonly employed catalyst, although nickel and platinum can serve as alternatives [16].

Catalytic transfer hydrogenation represents an attractive alternative to direct hydrogenolysis [13]. This approach utilizes 1,4-cyclohexadiene as a hydrogen donor in the presence of palladium catalysts, avoiding the need to handle hydrogen gas directly [17]. The method proves particularly effective for removing benzyl protecting groups while maintaining compatibility with other functional groups [13].

Selectivity Considerations

Benzyl ester deprotection demonstrates remarkable chemoselectivity in complex molecular environments [13]. Research has shown that benzyl esters can be selectively cleaved in the presence of benzyl ethers, benzyloxymethyl ethers, and N-benzyl groups through careful selection of reaction conditions [13]. This selectivity arises from differences in the electronic and steric environments of the different benzyl-containing functionalities [13].

The selectivity can be further enhanced through the use of specialized deprotection conditions [13]. For instance, the use of specific solvent systems and catalyst loadings can enable the preferential removal of benzyl esters while leaving other benzyl-protected groups intact [13].

Stability Profile

Benzyl esters exhibit excellent stability under basic conditions, making them highly compatible with amino acid coupling reactions that employ basic conditions [12]. They remain stable to many nucleophilic reagents and can withstand elevated temperatures in many solvent systems [12]. However, they show susceptibility to strong bases, nucleophiles, and reducing agents, which must be considered in synthetic planning [12].

The stability of benzyl esters under acidic conditions varies depending on the specific acid and reaction conditions [12]. While they generally show good stability to mild acids, prolonged exposure to strong acids can lead to hydrolysis [12].

Orthogonal Protection Schemes

Orthogonal protection schemes represent the fundamental architecture upon which complex peptide syntheses are constructed [18]. The concept of orthogonality, first coined by Barany and Merrifield in 1977, defines classes of protecting groups that can be removed by differing chemical mechanisms, allowing for their selective removal in any order and in the presence of other protecting group classes [18].

Fundamental Principles of Orthogonality

True orthogonality requires that protecting groups can be removed selectively without affecting other protecting groups present in the molecule [19] [18]. This selectivity must be maintained throughout the synthetic sequence, enabling the controlled exposure of reactive functionalities at predetermined stages of the synthesis [18].

The Fmoc/tBu combination represents the most widely utilized truly orthogonal protection scheme [20] [18]. In this system, Fmoc groups are removed under basic conditions using piperidine, while tert-butyl-based protecting groups are cleaved under acidic conditions [20]. This orthogonality enables the stepwise assembly of complex peptide structures with precise control over functional group exposure [19].

Classification of Orthogonal Systems

Different protection schemes can be classified based on their degree of orthogonality [18]. The Boc/Bzl combination is termed quasi-orthogonal because both protecting groups show sensitivity to acidic conditions [18]. However, Boc groups can be selectively removed in the presence of benzyl groups under carefully controlled conditions, providing a degree of selectivity [18].

The combination of Alloc/Allyl protecting groups with other systems introduces an additional dimension of orthogonality through palladium-catalyzed removal [18]. These groups can be selectively cleaved under neutral conditions using palladium catalysts, providing compatibility with both acid- and base-sensitive functionalities [19].

Advanced Orthogonal Strategies

Modern orthogonal protection schemes have evolved to incorporate multiple levels of selectivity [19]. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group exemplifies this advancement, being stable to both piperidine and trifluoroacetic acid but cleavable with hydrazine [19]. This enables on-resin modifications without affecting other protecting groups [19].

The Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) protecting groups provide additional orthogonal options [19]. These can be selectively removed under mildly acidic conditions while preserving other acid-labile groups, enabling sophisticated synthetic strategies [19].

Implementation in Complex Syntheses

Orthogonal protection schemes enable the synthesis of complex peptide structures including cyclic peptides, branched peptides, and peptides carrying side-chain modifications [19]. The strategic application of orthogonal protecting groups allows for the selective exposure of specific functional groups for cyclization reactions or post-synthetic modifications [21].

The synthesis of N-backbone cyclic peptides exemplifies the power of orthogonal protection strategies [21]. By employing Fmoc protection for N-alpha amino groups, tert-butyl/Boc/trityl protection for side chains, and Alloc or Allyl protection for N-alkyl functionalities, researchers can achieve the controlled assembly of complex cyclic structures [21].

Deprotection Methodologies and Selectivity

The selective removal of protecting groups represents one of the most critical aspects of complex synthetic sequences [22] [11]. Deprotection methodologies must be carefully selected to ensure compatibility with the remaining molecular framework while achieving complete and selective removal of the target protecting group.

Acidic Deprotection Methods

Trifluoroacetic acid-mediated deprotection remains the most widely employed method for removing acid-labile protecting groups [11]. The mechanism involves protonation of the protecting group followed by fragmentation to generate stable carbocations [11]. However, this approach can suffer from limited selectivity when multiple acid-sensitive groups are present [11].

Alternative acidic deprotection methods have been developed to address selectivity challenges [23]. Oxalyl chloride in methanol provides a mild alternative to traditional TFA-based methods, achieving selective N-Boc deprotection under room temperature conditions [23]. This methodology demonstrates compatibility with a structurally diverse range of substrates [23].

Hydrochloric acid in various organic solvents offers another approach to acidic deprotection [11]. The choice of solvent can significantly influence the reaction rate and selectivity, with options including ethyl acetate, dioxane, and acetone [11].

Thermal Deprotection Strategies

Thermal deprotection methods have emerged as valuable alternatives to traditional acidic approaches [24] [10]. These methods proceed through concerted mechanisms involving proton transfer and isobutylene elimination, followed by rapid decarboxylation [10]. The absence of acid catalysts eliminates concerns about acid-sensitive functionalities [24].

Continuous flow reactors enable precise temperature control for selective thermal deprotection [24]. Research has demonstrated that careful temperature selection can enable the preferential removal of aryl N-Boc groups in the presence of alkyl N-Boc groups [24]. This selectivity arises from differences in the activation barriers for the respective deprotection processes [24].

The thermal approach proves particularly valuable for substrates containing multiple N-Boc groups [24]. Sequential thermal deprotection can be achieved by controlling reaction temperature and residence time, enabling the selective exposure of specific amino functionalities [24].

Basic Deprotection Approaches

While Boc groups are traditionally considered stable under basic conditions, specialized basic deprotection methods have been developed [22]. Sodium tert-butoxide in slightly wet tetrahydrofuran can effect the deprotection of primary Boc groups through an isocyanate intermediate [22]. This approach proves valuable for substrates containing acid-sensitive moieties [22].

The basic deprotection mechanism involves the formation of an isocyanate intermediate followed by hydrolysis to the carbamic acid and subsequent decarboxylation [22]. The presence of water enhances the rate of isocyanate hydrolysis, facilitating the overall deprotection process [22].

Enzymatic and Alternative Methods

Enzymatic deprotection represents an emerging area of interest for achieving high selectivity [25]. Enzymes can provide exquisite selectivity for specific protecting group configurations, enabling deprotection under extremely mild conditions [25]. However, the scope of enzymatic methods remains limited compared to chemical approaches [25].

Microwave-assisted deprotection offers enhanced reaction rates and can sometimes improve selectivity [6]. The enhanced heating provided by microwave irradiation can enable deprotection under milder conditions or shorter reaction times [6].

Selectivity Challenges and Solutions

Achieving selective deprotection in complex molecular environments requires careful consideration of the relative stability of different protecting groups [11]. Computational modeling can assist in predicting the relative rates of deprotection for different functionalities [10].

The development of scavenging strategies helps mitigate side reactions during deprotection [11]. The use of appropriate nucleophilic scavengers can intercept reactive intermediates before they can react with sensitive functionalities [11].

Protection Group Compatibility in Complex Syntheses

The successful synthesis of complex peptide structures requires careful orchestration of multiple protecting groups with complementary properties [26] [27]. Protection group compatibility encompasses not only the orthogonality of deprotection conditions but also the stability of each protecting group throughout the entire synthetic sequence.

Multifunctional Synthetic Challenges

Complex peptide syntheses often involve substrates containing multiple reactive functional groups that require simultaneous protection [28] [29]. The incorporation of homoserine derivatives, such as Boc-L-Homoser-Obzl, into peptide sequences exemplifies these challenges [28]. The presence of both amino and hydroxyl functionalities, along with the carboxylic acid terminus, necessitates carefully coordinated protection strategies [28].

Recent advances in proteoglycan glycopeptide synthesis have highlighted the particular challenges associated with acid-sensitive functionalities [28]. The incompatibility of traditional aspartic acid protecting groups with O-sulfated glycan chains has driven the development of alternative strategies using homoserine as a protected precursor [28] [30].

Strategic Protection Planning

Successful complex syntheses require strategic planning of the protection sequence [27]. The order of protecting group installation and removal must be carefully designed to avoid conflicts between different protection/deprotection conditions [31]. This planning process involves consideration of the stability profile of each protecting group under all conditions that will be employed throughout the synthesis [27].

Protection group economy represents a critical consideration in complex synthetic planning [31]. Minimizing the number of protection and deprotection steps reduces the overall complexity of the synthesis and improves the final yield [31]. However, this must be balanced against the need for adequate protection to prevent undesired side reactions [31].

Compatibility with Coupling Conditions

Protecting groups must remain stable under the conditions employed for peptide bond formation [32] [33]. Modern coupling reagents, such as HATU and HCTU, operate under mildly basic conditions that are generally compatible with most protecting group strategies [32]. However, the presence of nucleophilic additives and elevated temperatures can sometimes lead to protecting group migration or cleavage [34] [35].

The phenomenon of Boc group migration under basic conditions has been documented in specific molecular environments [34] [35]. This migration proceeds through intramolecular mechanisms involving cyclic transition states and can complicate synthetic sequences if not properly managed [35].

Solid-Phase Synthesis Considerations

Solid-phase peptide synthesis imposes additional constraints on protecting group selection [26] [29]. The protecting groups must be compatible with the resin attachment and cleavage conditions, while also enabling efficient coupling reactions [26]. The choice of resin and linker system significantly influences the available options for side-chain protecting groups [26].

The development of specialized resins and linkers has expanded the range of compatible protecting group strategies [26]. Wang resin, for example, enables the use of acid-labile protecting groups while providing stable attachment under basic conditions [26]. Alternatively, base-labile linkers can be employed when acid-labile side-chain protecting groups are required [26].

Advanced Protection Strategies

Modern complex syntheses often employ multiple orthogonal protecting groups to enable sophisticated synthetic transformations [19] [21]. The use of Dde and ivDde groups enables on-resin cyclization and modification reactions without disrupting other protecting groups [19]. These strategies have proven particularly valuable in the synthesis of cyclic peptides and peptides requiring post-synthetic modifications [19].

The development of photolabile protecting groups has introduced additional dimensions of selectivity [19]. These groups can be removed under neutral conditions using specific wavelengths of light, providing orthogonality to all traditional deprotection methods [19].

XLogP3

Dates

Explore Compound Types